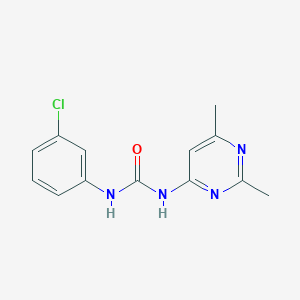
1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a dimethylpyrimidinyl group linked through a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea typically involves the reaction of 3-chloroaniline with 2,6-dimethylpyrimidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound in drug discovery efforts.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea: This compound has a similar structure but with a phenyl group instead of a pyrimidinyl group. The presence of the phenyl group may alter its reactivity and biological activity.
1-(3-Chlorophenyl)-3-(2,4-dimethylpyrimidin-6-yl)urea: This compound has a different substitution pattern on the pyrimidinyl group, which may affect its chemical and biological properties.
1-(3-Chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)urea: This compound features a pyridinyl group instead of a pyrimidinyl group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
79513-88-5 |
|---|---|
Formule moléculaire |
C13H13ClN4O |
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H13ClN4O/c1-8-6-12(16-9(2)15-8)18-13(19)17-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Clé InChI |
MCROWNRYOMASGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)NC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
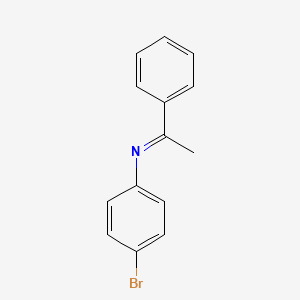
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
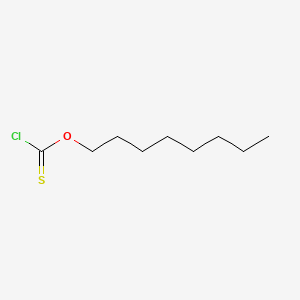
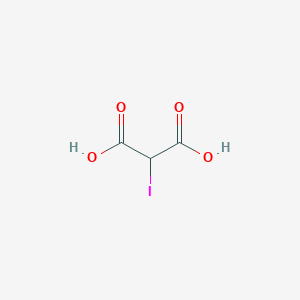
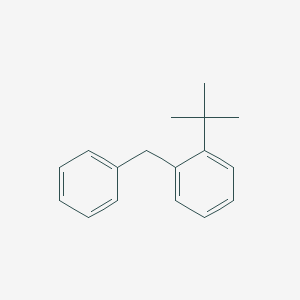

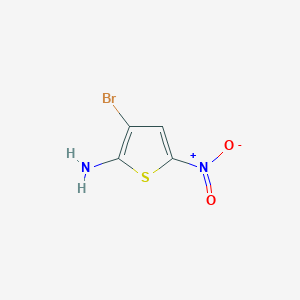
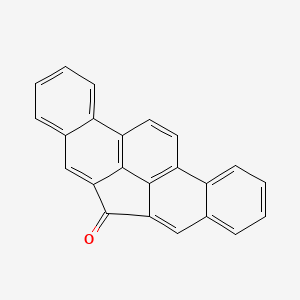
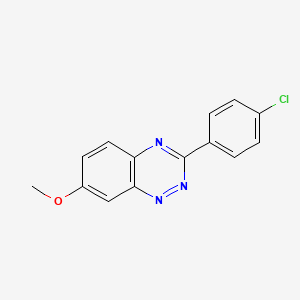
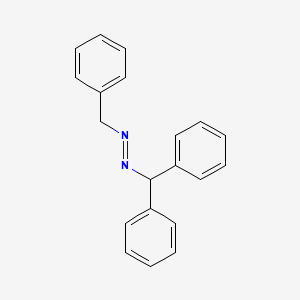
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)


